Isoquinolin-1-ylmethyl-methyl-amine
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Overview
Description
Isoquinolin-1-ylmethyl-methyl-amine is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-1-ylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalytic processes. For example, the Ir(III)-catalyzed C-H/N-O annulation of arylketoxime and internal alkyne is a notable method that does not require an oxidant . These methods are designed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides are typical.
Substitution: Halogens, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinolin-1-ylmethyl-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: The compound is a precursor for various pharmaceuticals, including drugs targeting neurological disorders.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of isoquinolin-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Papaverine: An isoquinoline alkaloid used as a vasodilator.
Uniqueness
Isoquinolin-1-ylmethyl-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a versatile compound in research and industry .
Properties
IUPAC Name |
1-isoquinolin-1-yl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPUPMDRRQNCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597588 |
Source
|
Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-92-8 |
Source
|
Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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